Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Overview
Description
Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neurobehavioral Effects Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate and its derivatives have been studied for their neurobehavioral effects. Nakagawa et al. (1996) synthesized several 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids and found them to transiently increase locomotor activity in mice after peripheral injection. Some of these compounds were detected in the brain after administration and are hypothesized to play a physiological role (Nakagawa et al., 1996).
Metabolic Studies Lei-na Wang et al. (2007) investigated the metabolites of a specific derivative of 1,2,3,4-tetrahydroisoquinoline in rats, identifying several phase I and phase II metabolites. This study highlights the extensive metabolism of these compounds in rats and the potential for screening and identification of metabolites using LC-MS/MS methods (Lei-na Wang et al., 2007).
Pharmacological Potential A derivative, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was identified as a novel peroxisome proliferator-activated receptor (PPAR) gamma agonist by Azukizawa et al. (2008). This compound, KY-021, showed potent activity in human PPAR gamma and demonstrated potential as an efficacious and safe drug for diabetes, reducing plasma glucose and triglyceride levels in animal models (Azukizawa et al., 2008).
Anticonvulsant Properties A novel potent anticonvulsant agent containing a tetrahydroisoquinoline skeleton was developed by Gitto et al. (2006), with one derivative showing high activity against audiogenic seizures in mice, comparable to that of talampanel, an anticonvulsant agent in clinical trials. This derivative acts as a noncompetitive AMPA receptor modulator (Gitto et al., 2006).
Cardiovascular Research In cardiovascular research, a study by Kim et al. (1971) observed the effects of a tetrahydroisoquinoline derivative in the treatment of hemorrhagic shock. The compound exhibited inotropic and chronotropic effects on the heart and produced peripheral arterial vasodilation, indicating potential therapeutic use in various hypotensive and shock states (Kim et al., 1971).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Mode of Action
It is known that the compound is a derivative of tetrahydroisoquinoline, a class of compounds that have been studied for their potential biological activities .
Biochemical Pathways
Tetrahydroisoquinoline derivatives have been studied for their potential inhibitory effects on certain enzymes .
Result of Action
Tetrahydroisoquinoline derivatives have been studied for their potential biological activities .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c .
Properties
IUPAC Name |
ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)11-6-9-5-10(14)4-3-8(9)7-13-11/h3-5,11,13-14H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLQCKKJTOBRSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(CN1)C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564953 | |
Record name | Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134388-85-5 | |
Record name | Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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